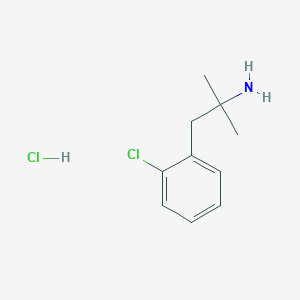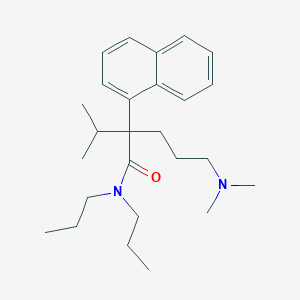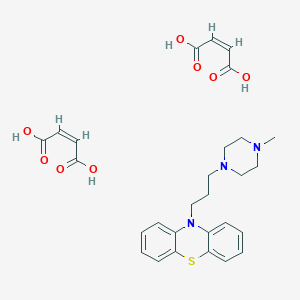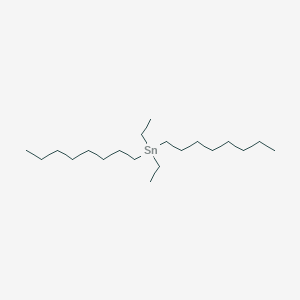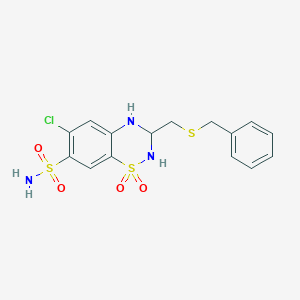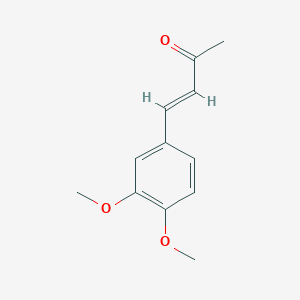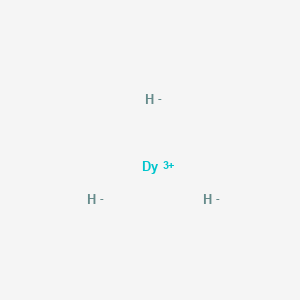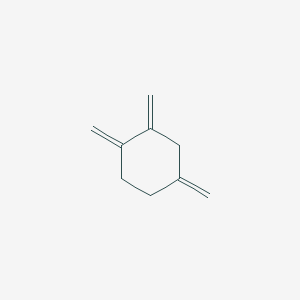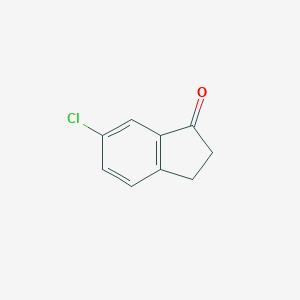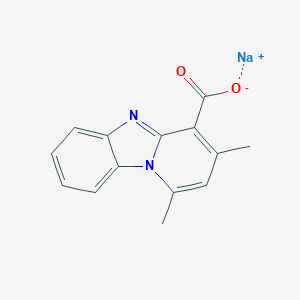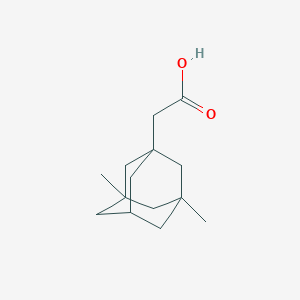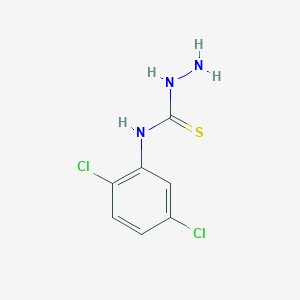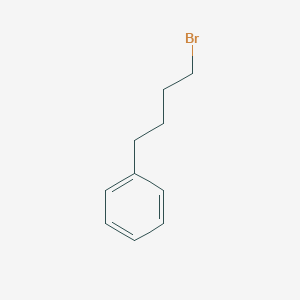
1-溴-4-苯基丁烷
概述
描述
Synthesis Analysis
The synthesis of 1-Bromo-4-phenylbutane and related compounds involves several methodologies. Traditional methods include the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst under reflux conditions, achieving yields up to 83% (L. Jun, 2012). Continuous-flow syntheses in the gas phase starting from 1-butanol, at temperatures between 130–170°C and atmospheric pressure, have also been reported, utilizing zinc chloride or phosphonium salt supported on silica gel for high reaction selectivity (P. Tundo & M. Selva, 2005).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-Bromo-4-phenylbutane, such as (E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one, has been extensively studied. X-ray diffraction analysis reveals a complex geometry where hydrogen atoms in certain bonds take trans configurations, and molecules are linked by intramolecular hydrogen bonds, emphasizing the compound's spatial arrangement and potential for further chemical reactions (Кoblandy M. Turdybekov et al., 2023).
Chemical Reactions and Properties
1-Bromo-4-phenylbutane participates in various chemical reactions, including alkylation under phase-transfer catalytic conditions, showcasing its reactivity and the influence of different experimental parameters on reaction rates (T. Balakrishnan, S. H. Babu, & T. K. Shabeer, 1993). The compound's properties facilitate its use in synthesizing more complex structures through reactions like the Suzuki cross-coupling, demonstrating its versatility in organic synthesis (Y. Nakano et al., 2001).
Physical Properties Analysis
Although specific details about the physical properties of 1-Bromo-4-phenylbutane were not directly found, related compounds exhibit distinct characteristics like melting points, boiling points, and solubility in various solvents. These properties are crucial for determining the compound's behavior in different chemical environments and for its application in organic synthesis.
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-phenylbutane, such as reactivity with different reagents, potential for substitution reactions, and participation in catalytic processes, underscore its utility in organic chemistry. Its ability to undergo reactions like radical cyclization and its involvement in the synthesis of dihydropyridine derivatives illustrate its wide range of applications in synthesizing pharmacologically relevant compounds (E. Goodarzi & B. Mirza, 2020).
科学研究应用
抗结核药物的合成:Omel’kov、Fedorov和Stepanov(2019)的研究报告了合成具有抗结核活性的新化合物,其中1-溴-4-苯基丁烷衍生物表现出高抗结核活性,并处于临床试验的最后阶段,用于临床实践(Omel’kov,Fedorov和Stepanov,2019)。
分子内达尔森反应:Mitani、Hirayama、Takeuchi和Koyama(1987)研究了涉及1-溴-4-酰氧基丁烷的分子内达尔森反应,合成了2,7-二氧杂双环[4.1.0]庚烷(Mitani et al., 1987)。
卤代烷异构体的分离:Wu、Wu、Li、Dai和Yang(2022)开发了一种固体超分子吸附材料,可以高选择性地分离1-/2-溴代烷异构体,以1-溴丁烷为例(Wu et al., 2022)。
偶氮-β-二酮的合成:Dhumad、Hassan、Fahad、Emshary、Raheem和Sultan(2021)合成并表征了偶氮-β-二酮,其中一个是由1-溴-4-苯基丁烷衍生而来的,并研究了它们的光学非线性性质(Dhumad等,2021)。
化学反应中立体化学的研究:Abraham和Monasterios(1975)研究了氘溴加成到β-t-叔丁基苯乙烯的立体化学,产生了1-溴-4-苯基丁烷的衍生物(Abraham & Monasterios, 1975)。
电化学还原研究:Pritts和Peters(1995)探索了各种化合物在不同条件下在碳阴极上的电化学行为,包括1-溴-4-苯基丁烷(Pritts & Peters, 1995)。
安全和危害
1-Bromo-4-phenylbutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers The synthesis and properties of 1-Bromo-4-phenylbutane have been discussed in several papers and patents . These documents provide valuable insights into the production methods, reactions, and potential applications of this compound.
属性
IUPAC Name |
4-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQAHIVODAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293481 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylbutane | |
CAS RN |
13633-25-5 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-PHENYLBUTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



